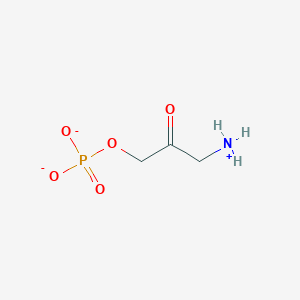

3-Ammonio-2-oxopropyl phosphate(1-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO5P- |

|---|---|

Molecular Weight |

168.07 g/mol |

IUPAC Name |

(3-azaniumyl-2-oxopropyl) phosphate |

InChI |

InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8)/p-1 |

InChI Key |

HIQNVODXENYOFK-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)COP(=O)([O-])[O-])[NH3+] |

Origin of Product |

United States |

Significance in Core Metabolic Pathways

3-Ammonio-2-oxopropyl phosphate(1-) is a crucial intermediate in the de novo biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in organisms such as Escherichia coli. PLP is a versatile coenzyme involved in a vast array of enzymatic reactions, particularly in the metabolism of amino acids. wikipedia.org

The formation of 3-Ammonio-2-oxopropyl phosphate(1-) occurs within the DXP-dependent pathway of PLP biosynthesis. Specifically, it is the product of a reaction catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA). In this step, the enzyme facilitates the NAD+-dependent oxidative decarboxylation of 4-(phosphohydroxy)-L-threonine.

Following its synthesis, 3-Ammonio-2-oxopropyl phosphate(1-) serves as a substrate for the enzyme pyridoxine (B80251) 5'-phosphate synthase (PdxJ). In a complex condensation reaction, PdxJ utilizes 3-Ammonio-2-oxopropyl phosphate(1-) and 1-deoxy-D-xylulose-5-phosphate (DXP) to form pyridoxine 5'-phosphate (PNP), a direct precursor to PLP. ecmdb.cawishartlab.com This series of reactions underscores the indispensable role of 3-Ammonio-2-oxopropyl phosphate(1-) in ensuring a steady supply of the essential coenzyme, PLP.

Historical Context of Its Discovery and Biological Relevance

Biosynthesis and Intermediary Metabolism of 3-Ammonio-2-oxopropyl Phosphate(1-)

The synthesis of 3-Ammonio-2-oxopropyl phosphate(1-) is a crucial juncture in the DXP-dependent pathway for vitamin B6 biosynthesis, predominantly studied in organisms like Escherichia coli.

Enzymatic Precursors and Upstream Metabolic Processes

The direct precursor to 3-Ammonio-2-oxopropyl phosphate(1-) is 4-hydroxy-L-threonine phosphate (B84403) (HTP). The formation of HTP itself is a multi-step process that draws from central metabolic pathways. It originates from erythrose 4-phosphate, an intermediate of the pentose phosphate pathway, and glutamate (B1630785), a key amino acid. The synthesis involves a series of enzymatic reactions catalyzed by enzymes including Epd, PdxB, and SerC, which is also involved in serine biosynthesis. This intricate upstream pathway underscores the integration of vitamin B6 synthesis with primary metabolic routes. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The pivotal enzymatic step leading to the formation of 3-Ammonio-2-oxopropyl phosphate(1-) is the conversion of 4-hydroxy-L-threonine phosphate (HTP). This reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) . nih.govslideshare.net PdxA facilitates the NAD(P)+-dependent oxidation of HTP, which then undergoes spontaneous decarboxylation to yield 3-Ammonio-2-oxopropyl phosphate(1-). mdpi.com

Structural and functional studies of PdxA from E. coli have revealed significant details about its mechanism. The enzyme functions as a tightly bound dimer, with the active site located at the interface between the two monomers. nih.gov A zinc ion (Zn2+) is crucial for its catalytic activity and is coordinated by histidine residues from both protein subunits within the active site. nih.gov The substrate, HTP, is anchored in the active site through interactions of its phosphate group and coordination of its amino and hydroxyl groups with the zinc ion. nih.gov While PdxA has a strict requirement for the phosphorylated form of its substrate, it can utilize either NAD+ or NADP+ as a redox cofactor. nih.gov

| Enzyme | Function | Organism Studied | Key Characteristics |

| 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) | Catalyzes the formation of 3-Ammonio-2-oxopropyl phosphate(1-) from 4-hydroxy-L-threonine phosphate (HTP) | Escherichia coli | Dimeric protein, Zn2+-dependent, active site at dimer interface, utilizes NAD+ or NADP+ |

Downstream Metabolic Fates and Products of 3-Ammonio-2-oxopropyl Phosphate(1-)

Once formed, 3-Ammonio-2-oxopropyl phosphate(1-) is a highly reactive intermediate that is swiftly channeled into the next step of vitamin B6 biosynthesis.

Conversion to Pyridoxine 5'-Phosphate in Vitamin B6 Biosynthesis

The primary and most well-characterized metabolic fate of 3-Ammonio-2-oxopropyl phosphate(1-) is its condensation with another key precursor, deoxyxylulose 5-phosphate (DXP). This reaction is catalyzed by the enzyme pyridoxine 5'-phosphate synthase (PdxJ) . The intricate cyclization reaction results in the formation of pyridoxine 5'-phosphate (PNP), the first cyclic intermediate in the de novo synthesis of vitamin B6. slideshare.netnih.gov PNP is subsequently oxidized to the biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov

| Metabolite | Enzyme | Product | Metabolic Pathway |

| 3-Ammonio-2-oxopropyl phosphate(1-) + Deoxyxylulose 5-phosphate (DXP) | Pyridoxine 5'-phosphate synthase (PdxJ) | Pyridoxine 5'-phosphate (PNP) | Vitamin B6 Biosynthesis |

Integration into Broader Anabolic and Catabolic Networks

The biosynthesis of 3-Ammonio-2-oxopropyl phosphate(1-) and its subsequent conversion to vitamin B6 are deeply embedded within the central metabolism of the cell, creating a critical link between carbohydrate and amino acid metabolic networks. The precursors for its synthesis are derived directly from the pentose phosphate pathway (erythrose 4-phosphate) and amino acid metabolism (glutamate).

Enzymology of 3 Ammonio 2 Oxopropyl Phosphate 1 Interacting Enzymes

Catalytic Mechanisms of Enzymes Utilizing 3-Ammonio-2-oxopropyl Phosphate(1-)

Although specific enzymes that utilize 3-Ammonio-2-oxopropyl phosphate(1-) as a primary substrate are not well-defined in current literature, the structure of the compound, containing both a primary amine and a ketone group, suggests a strong potential for interaction with enzymes that catalyze reactions involving Schiff base intermediates.

Detailed Reaction Mechanisms and Proposed Intermediates (e.g., Schiff Base Formation)

The reaction of an aldehyde or ketone with a primary amine to form an imine, also known as a Schiff base, is a common mechanistic step in enzymology. libretexts.orgnih.gov This reaction is acid-catalyzed and reversible. libretexts.org For an enzyme utilizing 3-Ammonio-2-oxopropyl phosphate(1-), the catalytic cycle would likely initiate with the nucleophilic attack of the enzyme's active site amine group (often from a lysine residue) on the carbonyl carbon of the substrate, or vice-versa.

A plausible mechanism would involve the following steps:

Nucleophilic Attack: The amino group of 3-Ammonio-2-oxopropyl phosphate(1-) attacks the carbonyl carbon of an enzyme's prosthetic group (like pyridoxal (B1214274) phosphate) or an active site residue, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a carbinolamine.

Protonation of the Hydroxyl Group: An acidic residue in the enzyme's active site protonates the hydroxyl group of the carbinolamine, making it a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated Schiff base (iminium ion).

Deprotonation: A basic residue in the active site removes the proton from the nitrogen, yielding the neutral Schiff base intermediate.

This Schiff base can then undergo a variety of transformations, such as transamination, decarboxylation, or aldol cleavage, depending on the specific enzyme.

Elucidation of Specific Catalytic Residues and Their Functional Roles

Based on analogous enzyme mechanisms, key catalytic residues would likely include:

A Lysine Residue: To form the initial Schiff base with a cofactor like pyridoxal phosphate (B84403), which then exchanges to form a Schiff base with the substrate.

General Acid/Base Catalysts: Residues such as histidine, aspartate, or glutamate (B1630785) would be crucial for proton transfer steps during the formation and breakdown of the carbinolamine intermediate and the final Schiff base.

Residues for Substrate Binding: Arginine or other positively charged residues would likely be involved in binding the negatively charged phosphate group of 3-Ammonio-2-oxopropyl phosphate(1-), ensuring proper orientation of the substrate in the active site.

Enzyme Kinetics and Substrate Specificity of 3-Ammonio-2-oxopropyl Phosphate(1-)

Without experimental data, a discussion of the kinetic parameters for enzymes acting on 3-Ammonio-2-oxopropyl phosphate(1-) remains theoretical.

Determination of Kinetic Parameters (e.g., Km, Vmax)

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), would need to be determined experimentally for any enzyme found to utilize this substrate. These parameters would quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

Hypothetical Kinetic Data for an Enzyme Utilizing 3-Ammonio-2-oxopropyl Phosphate(1-)

| Enzyme Variant | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Wild Type | 150 | 25 | 12.5 | 8.3 x 104 |

| Active Site Mutant 1 (e.g., Lys to Ala) | >10000 | <1 | - | - |

| Binding Pocket Mutant 1 (e.g., Arg to Ala) | 2500 | 20 | 10 | 4.0 x 103 |

Structural Determinants of Substrate Recognition and Selectivity

The specificity of an enzyme for 3-Ammonio-2-oxopropyl phosphate(1-) would be dictated by the three-dimensional structure of its active site. Key interactions would likely involve:

Electrostatic Interactions: A positively charged pocket, likely containing arginine or lysine residues, to accommodate the negatively charged phosphate group.

Hydrogen Bonding: Interactions with the ammonio and oxo groups to correctly orient the substrate for catalysis.

Steric Complementarity: The size and shape of the active site would need to match the substrate to exclude other molecules.

Mechanisms of Enzyme Regulation Involving 3-Ammonio-2-oxopropyl Phosphate(1-)

Enzymes are often regulated to control metabolic pathways. While specific regulatory mechanisms for enzymes acting on 3-Ammonio-2-oxopropyl phosphate(1-) are unknown, general principles of enzyme regulation can be considered. For instance, the first enzyme in a pathway is often subject to feedback inhibition by a downstream product. nih.gov In the context of a pathway involving 3-Ammonio-2-oxopropyl phosphate(1-), the enzyme that produces or consumes this compound could be regulated by allosteric effectors or covalent modification in response to the cell's metabolic state.

Allosteric Modulation and Feedback Inhibition

Allosteric modulation and feedback inhibition are crucial mechanisms for regulating metabolic pathways, ensuring cellular homeostasis by preventing the overproduction of metabolites. In the context of the pyridoxal 5'-phosphate (PLP) biosynthesis pathway, in which 3-Ammonio-2-oxopropyl phosphate(1-) is an intermediate, these regulatory principles are well-documented, particularly concerning the downstream enzyme Pyridoxine (B80251) 5'-phosphate oxidase (PNPOx).

Regulation of the PLP Biosynthesis Pathway:

The final product of the pathway, PLP, exerts feedback inhibition on PNPOx, the enzyme responsible for the final step in PLP synthesis. nih.govnih.gov This regulation is achieved through allosteric modulation, where PLP binds to a site on the enzyme distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

Kinetic studies have revealed that this inhibition is of a mixed-type nature, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The allosteric binding of PLP to PNPOx has a higher affinity than its binding to the active site, suggesting that under conditions of high PLP concentration, the allosteric site will be preferentially occupied, leading to effective inhibition of the enzyme. mdpi.com

While this provides a clear example of allosteric feedback inhibition within the broader metabolic pathway involving 3-Ammonio-2-oxopropyl phosphate(1-), there is currently no direct scientific evidence to suggest that 3-Ammonio-2-oxopropyl phosphate(1-) itself acts as an allosteric modulator or is involved in feedback inhibition of the enzymes that directly produce or consume it, namely 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) and pyridoxine 5'-phosphate synthase (PdxJ). Further research is required to elucidate the specific regulatory mechanisms governing these particular enzymes.

Interactive Data Table: Kinetic Parameters of Rabbit Liver Pyridoxamine-5'-phosphate Oxidase

| Substrate | Turnover Number (min⁻¹) | Kₘ (µM) |

| Pyridoxine 5'-phosphate (PNP) | 42 | 8.2 |

| Pyridoxamine 5'-phosphate (PMP) | 6.2 | 3.6 |

| O₂ (with PNP) | 182 | |

| O₂ (with PMP) | 85 | |

| Data sourced from a study on the kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver. nih.gov |

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent chemical alterations to proteins following their synthesis, and they play a pivotal role in regulating enzyme function. These modifications can include phosphorylation, acetylation, glycosylation, and ubiquitination, among others. wikipedia.orgthermofisher.comnews-medical.net PTMs can influence an enzyme's catalytic activity, stability, subcellular localization, and interactions with other molecules. thermofisher.com

General Role of PTMs in Enzyme Regulation:

By adding or removing chemical groups, PTMs can induce conformational changes in an enzyme, which can either activate or inhibit its function. thermofisher.com For instance, the addition of a phosphate group (phosphorylation) by a kinase can switch an enzyme from an inactive to an active state, or vice versa. This reversibility allows for rapid and dynamic control of cellular processes in response to various stimuli.

PTMs of Enzymes Interacting with 3-Ammonio-2-oxopropyl Phosphate(1-):

The absence of such studies represents a significant gap in our understanding of the fine-tuned regulation of the PLP biosynthesis pathway. Future research focusing on identifying and characterizing potential PTMs of PdxA and PdxJ is warranted to provide a more complete picture of how the flux through this essential metabolic pathway is controlled.

Interactive Data Table: Common Post-Translational Modifications and Their Effects on Proteins

| Modification | Added Group | Typical Effect on Protein Function |

| Phosphorylation | Phosphate | Alters enzymatic activity, protein-protein interactions |

| Acetylation | Acetyl | Affects protein stability and gene expression |

| Glycosylation | Carbohydrate chain | Influences protein folding, stability, and cell-cell recognition |

| Ubiquitination | Ubiquitin protein | Targets protein for degradation, alters cellular localization |

| Methylation | Methyl | Regulates gene expression and protein function |

Structural Biology of Enzyme 3 Ammonio 2 Oxopropyl Phosphate 1 Complexes

High-Resolution Structural Analysis of Enzymes in Complex with 3-Ammonio-2-oxopropyl Phosphate(1-)

High-resolution structural techniques are paramount in elucidating the precise molecular interactions within enzyme-ligand complexes. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed to visualize these interactions, providing static and dynamic pictures of the molecular machinery, respectively.

X-ray Crystallography of Pyridoxine (B80251) 5'-Phosphate Synthase (PdxJ) and Related Enzymes

X-ray crystallography has been instrumental in revealing the atomic-level details of Pyridoxine 5'-phosphate synthase (PdxJ). While a crystal structure of PdxJ in a direct complex with 3-Ammonio-2-oxopropyl phosphate(1-) has not been explicitly reported, high-resolution structures of the enzyme from Escherichia coli have been solved in its apo form and in complex with its products, pyridoxine 5'-phosphate (PNP) and inorganic phosphate (B84403) (Pi), as well as with other substrates and substrate analogs. nih.govnih.gov These structures serve as excellent models for understanding the binding of 3-Ammonio-2-oxopropyl phosphate(1-).

The crystal structure of E. coli PdxJ reveals that the monomer adopts a classic TIM barrel fold. wikipedia.orgnih.gov The functional enzyme is a homo-octamer, arranged as a tetramer of symmetric dimers. nih.gov The active site is located at the interface between two monomers of a dimer, with residues from both subunits contributing to substrate binding and catalysis. nih.gov The table below summarizes key crystallographic data for E. coli PdxJ.

| PDB ID | Complex | Resolution (Å) | Key Findings |

| 1M5W | Apo-enzyme | 2.0 | Reveals the open conformation of the active site loop. |

| 1M80 | Enzyme-product (PNP + Pi) complex | 2.3 | Shows the closed conformation of the active site loop and identifies key product-binding residues. nih.gov |

| 1PNP | Complex with substrate analogs | N/A | Provides insights into the binding modes of the two substrates. nih.gov |

These crystallographic studies have illuminated a significant conformational change that occurs upon ligand binding: a flexible loop at the C-terminal end of the TIM barrel closes over the active site, shielding the reaction intermediates from the solvent. nih.govnih.gov This "lid-closing" mechanism is thought to be triggered by the binding of both substrates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Insights

While X-ray crystallography provides a static snapshot of the enzyme-ligand complex, NMR spectroscopy offers a powerful means to investigate the dynamic nature of these interactions in solution. nih.govnih.gov NMR can probe motions over a wide range of timescales, from picoseconds to seconds, providing insights into conformational flexibility, ligand binding kinetics, and allosteric communication. nih.govnih.gov

To date, specific NMR studies on the PdxJ enzyme in complex with 3-Ammonio-2-oxopropyl phosphate(1-) have not been extensively reported in the literature. However, general principles of using NMR to study enzyme dynamics can be applied to hypothesize the dynamic behavior of this system. Techniques such as relaxation dispersion NMR could be employed to characterize the microsecond-to-millisecond timescale motions that are often associated with catalytic events and conformational changes, such as the loop closure observed in PdxJ crystal structures. nih.gov Isotope labeling of either the enzyme or the ligand would be crucial for such studies, allowing for the unambiguous assignment of signals and the detailed characterization of the dynamic processes at specific sites.

Molecular Architecture of 3-Ammonio-2-oxopropyl Phosphate(1-) Binding Sites

The specificity of an enzyme for its substrate is determined by the unique three-dimensional arrangement of amino acid residues within the active site. The binding pocket is shaped to accommodate the substrate with high affinity and to orient it correctly for catalysis.

Identification of Key Amino Acid Residues in Substrate Coordination

Based on the crystal structures of PdxJ in complex with its products and substrate analogs, the binding site for 3-Ammonio-2-oxopropyl phosphate(1-) can be inferred. The phosphate moiety of this substrate is predicted to occupy one of the two distinct phosphate-binding sites identified within the PdxJ active site. nih.govnih.gov The amino group is positioned to form a Schiff base with the carbonyl group of the co-substrate, DXP.

Several key amino acid residues are implicated in the binding and orientation of the substrates. Notably, an arginine residue from the partner monomer (Arg20 in E. coli PdxJ) plays a direct role in substrate binding, highlighting the importance of the dimeric arrangement for catalysis. nih.gov The table below lists some of the critical residues in the active site of E. coli PdxJ and their putative roles in binding 3-Ammonio-2-oxopropyl phosphate(1-).

| Residue | Location | Putative Role in Binding 3-Ammonio-2-oxopropyl phosphate(1-) |

| Arg20' (from adjacent monomer) | Active site interface | Coordination of the phosphate group. nih.gov |

| Arg147 | Active site | Stabilization of the phosphate group. |

| Ser148 | Active site | Hydrogen bonding with the phosphate group. |

| Lys86 | Active site | Potential interaction with the carbonyl group and involvement in catalysis. |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the enzyme-substrate complex is achieved through a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The phosphate group of 3-Ammonio-2-oxopropyl phosphate(1-) is expected to form a series of hydrogen bonds and salt bridges with the positively charged and polar residues in the phosphate-binding pocket. The ammonio group, being positively charged, would likely engage in electrostatic interactions with nearby acidic residues or cation-pi interactions with aromatic side chains. The carbonyl group could act as a hydrogen bond acceptor.

A detailed analysis of these interactions awaits the experimental determination of the PdxJ-3-Ammonio-2-oxopropyl phosphate(1-) complex structure. However, computational methods such as molecular docking and molecular dynamics simulations, based on the existing crystal structures, could provide valuable predictive models of these non-covalent interactions.

Conformational Dynamics and Flexibility in Enzyme-3-Ammonio-2-oxopropyl Phosphate(1-) Systems

Enzymes are not rigid entities; their intrinsic flexibility and conformational dynamics are often crucial for their function. nih.gov The binding of a substrate can induce conformational changes that are essential for catalysis and product release.

The structural studies of PdxJ have already revealed a significant conformational change upon ligand binding, namely the closure of a flexible loop over the active site. nih.govnih.gov This movement is likely a key aspect of the enzyme's catalytic cycle, protecting the reactive intermediates from the aqueous environment. The binding of 3-Ammonio-2-oxopropyl phosphate(1-), in concert with the co-substrate DXP, is hypothesized to be the trigger for this conformational transition.

The dynamics of this loop and other regions of the enzyme could be further investigated using computational simulations and experimental techniques like NMR spectroscopy. Understanding these dynamic processes is essential for a complete picture of how PdxJ catalyzes the formation of pyridoxine 5'-phosphate. The flexibility of the active site allows it to accommodate the substrates and transition states throughout the complex reaction sequence.

Ligand-Induced Conformational Changes and Their Functional Significance

The binding of a ligand, such as a substrate or cofactor, to an enzyme's active site is rarely a simple lock-and-key affair. More often, it triggers a series of conformational changes in the protein, a phenomenon known as induced fit. These structural rearrangements are not mere passive adjustments but are integral to the enzyme's catalytic mechanism, ensuring optimal positioning of substrates and catalytic residues.

In the biosynthesis of PLP in organisms like Escherichia coli, 3-Ammonio-2-oxopropyl phosphate(1-) is the product of the reaction catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) and a substrate for pyridoxine 5'-phosphate synthase (PdxJ). While the high reactivity of 3-Ammonio-2-oxopropyl phosphate(1-) has made the direct structural determination of its complex with these enzymes challenging, studies on substrate and product-bound forms have illuminated the significant conformational changes that occur.

Pyridoxine 5'-phosphate synthase (PdxJ): An Open and Shut Case

Structural studies of PdxJ have revealed that the enzyme exists in at least two distinct conformational states: an "open" and a "closed" form. wikipedia.org In the absence of its substrates, or when bound only to its product pyridoxine-5'-phosphate, PdxJ adopts an open conformation where the active site is accessible to the solvent. wikipedia.org However, upon the binding of its substrates, 1-deoxy-D-xylulose 5-phosphate (DXP) and an analogue of 3-Ammonio-2-oxopropyl phosphate(1-), a flexible loop (loop 4) folds over the active site, effectively shielding the reaction from the surrounding environment. wikipedia.org

This transition to a closed conformation serves several critical functions:

Exclusion of Water: By sealing the active site, the enzyme prevents water molecules from participating in non-productive side reactions, which could hydrolyze reactive intermediates.

Enhanced Substrate Binding and Specificity: The closed conformation creates a microenvironment that is precisely tailored to the substrates, increasing the binding affinity and ensuring that only the correct molecules are positioned for catalysis.

Stabilization of Reaction Intermediates: The enclosed active site can stabilize high-energy transition states and transient intermediates formed during the complex condensation reaction.

The functional significance of this ligand-induced conformational change is underscored by the fact that the binding of phosphate alone is insufficient to trigger the transition from the open to the closed state, highlighting the specific recognition of the substrates that drives this crucial structural rearrangement. wikipedia.org

| Enzyme State | Conformation | Active Site Accessibility | Functional Implication |

| PdxJ (unbound) | Open | Solvent-exposed | Ready for substrate binding |

| PdxJ + Substrates | Closed | Shielded from solvent | Prevents side reactions, enhances specificity |

| PdxJ + Product | Open | Solvent-exposed | Facilitates product release |

4-hydroxythreonine-4-phosphate dehydrogenase (PdxA): A Dimer Interface Active Site

The enzyme responsible for producing 3-Ammonio-2-oxopropyl phosphate(1-), PdxA, is a homodimer with the active site located at the interface between the two monomers. nih.gov The crystal structure of E. coli PdxA in complex with its substrate, 4-hydroxy-L-threonine phosphate (HTP), reveals that the substrate is anchored within this cleft through interactions with residues from both subunits. nih.gov A divalent metal ion, such as Zn2+, plays a crucial role in coordinating the amino and hydroxyl groups of the substrate. nih.gov

Although a structure with the product, 3-Ammonio-2-oxopropyl phosphate(1-), is not available, the substrate-bound structure strongly suggests that ligand binding induces a precise organization of the active site. This organization is essential for the subsequent NAD(P)+-dependent oxidation and decarboxylation of HTP. The dimeric nature of the active site implies that inter-subunit communication and subtle conformational adjustments are likely vital for catalytic activity.

Role of Protein Dynamics in Catalytic Efficiency and Specificity

Beyond the large-scale conformational changes described above, the inherent flexibility and dynamic motions of a protein on various timescales are also critical for its function. These dynamics, ranging from the vibrations of individual atoms to the collective movements of entire domains, contribute significantly to catalytic efficiency and substrate specificity.

Flexible Loops as Gatekeepers and Catalytic Modulators

In many PLP-dependent enzymes, flexible loops not only control access to the active site but also participate directly in catalysis by positioning key residues or by stabilizing specific reaction intermediates. researchgate.netfrontiersin.org The dynamics of these loops are often coupled to the binding of substrates and cofactors, ensuring that the catalytic machinery is assembled in a precise and timely manner. The closure of a loop over the active site can also alter the local environment, for instance, by creating a more nonpolar environment that can enhance the reactivity of certain catalytic groups. nih.gov

Conformational Sampling and Substrate Recognition

The dynamic nature of an enzyme's active site allows it to explore a range of conformations. This "conformational sampling" is crucial for the initial recognition and binding of a substrate. nih.gov An enzyme does not exist as a single static structure but rather as an ensemble of interconverting conformers. The binding of a substrate can then shift this equilibrium towards a catalytically competent conformation.

For enzymes like PdxA and PdxJ, which handle the highly reactive and unstable 3-Ammonio-2-oxopropyl phosphate(1-), protein dynamics are likely essential for its efficient capture and processing. The precise timing of conformational changes can ensure that this intermediate is channeled directly from the active site of PdxA to that of PdxJ, minimizing its diffusion into the bulk solvent where it could degrade or participate in unwanted reactions.

Allosteric Regulation and Long-Range Communication

Protein dynamics also provide the basis for allosteric regulation, where the binding of a molecule at a site distant from the active site can influence catalytic activity. These allosteric signals are transmitted through the protein structure via a network of coupled motions. While specific allosteric regulation of PdxA or PdxJ by 3-Ammonio-2-oxopropyl phosphate(1-) has not been extensively documented, the principles of allostery highlight how protein dynamics can integrate metabolic signals to control enzyme function.

In the broader context of PLP-dependent enzymes, molecular dynamics simulations have shown that the protonation state of the PLP cofactor and the bound substrate can significantly affect both local and global protein dynamics, influencing the entire catalytic cycle. nih.gov

| Dynamic Feature | Role in Catalysis | Example in Context |

| Flexible Loop Motion | Gating of active site, positioning of catalytic residues | The closure of loop 4 in PdxJ upon substrate binding. wikipedia.org |

| Conformational Sampling | Initial substrate recognition and binding | The dynamic nature of the active site allows for the efficient capture of the unstable 3-Ammonio-2-oxopropyl phosphate(1-). |

| Domain Movements | Large-scale rearrangements to facilitate catalysis | Proposed in some PLP-dependent enzymes to be linked to radical catalysis. nih.gov |

| Allosteric Communication | Regulation of enzyme activity from distant sites | A general mechanism in many enzymes that relies on the propagation of conformational changes. |

Computational and Theoretical Studies of 3 Ammonio 2 Oxopropyl Phosphate 1

Quantum Chemical Calculations of 3-Ammonio-2-oxopropyl Phosphate(1-) Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of 3-Ammonio-2-oxopropyl phosphate(1-) and its behavior in chemical reactions. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electronic structure and the energetic landscape of its transformations.

The electronic structure of 3-Ammonio-2-oxopropyl phosphate(1-) dictates its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties. These calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is critical for predicting which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

The primary reaction pathway of interest for 3-Ammonio-2-oxopropyl phosphate(1-) is its condensation with 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by pyridoxine (B80251) 5'-phosphate synthase (PdxJ). ebi.ac.uk Theoretical studies can map out the potential energy surface of this complex reaction, identifying intermediates and transition states. The reaction is initiated by a nucleophilic attack from the amino group of 3-Ammonio-2-oxopropyl phosphate(1-) onto the carbonyl carbon of DXP, forming a Schiff base intermediate. ebi.ac.uk Subsequent steps involve a series of intramolecular rearrangements, cyclization, and elimination of a phosphate (B84403) group to form pyridoxine 5'-phosphate. ebi.ac.uk

Table 1: Hypothetical Electronic Properties of 3-Ammonio-2-oxopropyl Phosphate(1-) Calculated using DFT

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| Dipole Moment | 8.5 D | A measure of the overall polarity of the molecule. |

| Partial Charge on N | -0.95 | Indicates the nucleophilic character of the amino group. |

| Partial Charge on C2 | +0.45 | Indicates the electrophilic character of the carbonyl carbon. |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific quantum chemical calculation results for 3-Ammonio-2-oxopropyl phosphate(1-) are not widely published.

A crucial aspect of understanding enzyme catalysis is the characterization of transition states, which are high-energy, transient species that represent the energetic barrier of a reaction. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly powerful for studying enzymatic reactions. In this approach, the reacting species (3-Ammonio-2-oxopropyl phosphate(1-) and DXP) and key active site residues of PdxJ are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field.

These calculations can determine the geometry and energy of the transition states for each step of the PdxJ-catalyzed reaction. For instance, the formation of the Schiff base, the subsequent cyclization, and the final phosphate elimination each proceed through distinct transition states. ebi.ac.uk By analyzing the structure of these transition states, researchers can understand how the enzyme stabilizes them, thereby accelerating the reaction rate. Key interactions, such as hydrogen bonds between the substrates and active site residues like glutamate (B1630785) and histidine, play a critical role in this stabilization. ebi.ac.uk

Molecular Dynamics Simulations of 3-Ammonio-2-oxopropyl Phosphate(1-) Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how 3-Ammonio-2-oxopropyl phosphate(1-) interacts with its environment, particularly with the PdxJ enzyme and the surrounding solvent. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

MD simulations of the PdxJ enzyme in complex with its substrate, 3-Ammonio-2-oxopropyl phosphate(1-), can reveal the dynamics of their interaction. These simulations show how the substrate binds to the active site and how the protein conformation changes upon binding. The stability of the enzyme-substrate complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Furthermore, MD simulations can be used to calculate the binding free energy of 3-Ammonio-2-oxopropyl phosphate(1-) to the PdxJ active site. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These methods estimate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. A negative binding free energy indicates a favorable interaction.

Table 2: Illustrative Binding Free Energy Components for 3-Ammonio-2-oxopropyl Phosphate(1-) and PdxJ

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -25.5 | Favorable |

| Electrostatic Energy | -40.2 | Favorable |

| Polar Solvation Energy | +50.8 | Unfavorable |

| Non-polar Solvation Energy | -3.1 | Favorable |

| Total Binding Free Energy | -18.0 | Favorable |

The conformation of 3-Ammonio-2-oxopropyl phosphate(1-) in solution is not static but rather an ensemble of different spatial arrangements. MD simulations in explicit solvent (water) can explore the conformational landscape of the molecule. By analyzing the simulation trajectory, one can identify the most populated conformations and the energetic barriers between them. The phosphate group and the ammonio group can form hydrogen bonds with water molecules, which significantly influences the molecule's preferred conformation. Understanding the solution-phase conformation is crucial as it represents the state of the molecule before it binds to the enzyme.

In Silico Approaches for Enzyme-Substrate Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method is valuable for understanding the specific interactions that stabilize the enzyme-substrate complex and for identifying potential inhibitors.

In the context of 3-Ammonio-2-oxopropyl phosphate(1-), docking studies can be performed to predict its binding pose within the active site of PdxJ. These studies typically involve generating a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. The highest-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and electrostatic interactions with active site residues.

Virtual screening is an extension of molecular docking where large libraries of small molecules are computationally screened against a target protein to identify potential drug candidates. While not directly focused on the substrate itself, virtual screening studies targeting the 3-Ammonio-2-oxopropyl phosphate(1-) binding site of PdxJ could lead to the discovery of novel inhibitors of vitamin B6 biosynthesis, which may have applications as antimicrobial agents.

Table 3: Key Interacting Residues in the PdxJ Active Site with 3-Ammonio-2-oxopropyl Phosphate(1-) (Hypothetical Docking Results)

| PdxJ Residue | Interaction Type | Distance (Å) |

| Arg20 | Hydrogen Bond | 2.8 |

| Ser70 | Hydrogen Bond | 3.1 |

| Glu72 | Salt Bridge | 3.5 |

| Lys118 | Hydrogen Bond | 2.9 |

Note: The interacting residues and distances are based on the known catalytic mechanism of PdxJ and are presented for illustrative purposes, as specific docking studies for 3-Ammonio-2-oxopropyl phosphate(1-) are not extensively documented.

Advanced Analytical Methodologies for 3 Ammonio 2 Oxopropyl Phosphate 1 Research

Chromatographic Techniques for Separation and Quantification of 3-Ammonio-2-oxopropyl Phosphate(1-) and Related Metabolites

The analysis of highly polar and ionic metabolites such as 3-ammonio-2-oxopropyl phosphate(1-) presents a significant challenge for traditional reversed-phase liquid chromatography. nih.gov Consequently, specialized chromatographic strategies are employed to achieve effective retention and separation.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of phosphorylated metabolites due to its high sensitivity and selectivity. nih.gov This method is considered the gold standard for quantifying nucleoside reverse transcriptase inhibitors and their phosphorylated forms. nih.gov The direct quantification of these compounds is challenging because of their instability, high hydrophilicity, and low concentrations in biological samples. nih.gov To overcome the poor retention of polar analytes on less polar stationary phases, specific chromatographic modes are required.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become a popular and effective technique for the separation of highly polar compounds, including phosphorylated metabolites. nih.govuva.nl This chromatographic mode utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. uva.nl A water-enriched layer forms on the surface of the stationary phase, facilitating the partitioning of polar analytes. uva.nl

HILIC is particularly well-suited for separating various phosphorylated saccharides, which are central to carbohydrate metabolism. chromatographyonline.com The technique has proven successful in analyzing anionic substances and phosphorylated sugars with LC-MS detection, demonstrating excellent chemical stability. chromatographyonline.com The separation mechanism in HILIC can be a combination of partitioning, ion-exchange, and hydrogen bonding. uva.nl For instance, a method using a bridged-ethylene hybrid amide column under alkaline conditions with triethylamine (B128534) as a modifier was developed for phosphorylated sugars, where retention was attributed to both HILIC and ion-pairing interactions. researchgate.net The pH of the mobile phase is a critical parameter, as it influences the charge state of the analytes and thus their retention. nih.govresearchgate.net

Table 1: HILIC Stationary Phases and Conditions for Phosphorylated Metabolite Analysis

| Stationary Phase Type | Column Example | Mobile Phase Modifier | Target Analyte Class | Reference |

| Polymer-based Amino | Shodex HILICpak VT-50 2D | Ammonium Carbonate | Inositol (B14025) Polyphosphates (InsP6, InsP7) | nih.gov |

| Bridged-Ethylene Hybrid (BEH) Amide | BEH Amide Column | Triethylamine | Phosphorylated Sugars | researchgate.net |

| Zwitterionic | ZIC-HILIC | Ammonium Acetate | General Polar Metabolites | nih.gov |

| Polymer-based | Shodex HILICpak VT-50 2D | Ammonium Formate | Phosphorylated Saccharides | chromatographyonline.com |

Ion-Pair Reversed-Phase Chromatography for Phosphate-Containing Species

Ion-Pair (IP) Reversed-Phase Chromatography is a powerful technique that enables the separation of ionic and highly polar compounds on conventional non-polar stationary phases like C18. nih.govtechnologynetworks.com This method involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com The reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. It forms a neutral ion pair with the charged analyte, which can then be retained and separated by the reversed-phase column. technologynetworks.com

This approach has been successfully applied to the analysis of various phosphate-containing species. For instance, a method was developed for the determination of phosphate (B84403) and phosphite (B83602) impurities in sodium risedronate using tetrabutylammonium (B224687) hydroxide (B78521) as the ion-pairing agent. nih.govresearchgate.net Similarly, IP-RPLC coupled with mass spectrometry has been used for the analysis of antisense oligonucleotide drugs and their metabolites. technologynetworks.com The choice of ion-pairing reagent, its concentration, and the mobile phase pH are critical parameters that must be optimized for effective separation. waters.com While effective, IP-RPLC can require long column equilibration times. researchgate.net

Table 2: Ion-Pairing Reagents for the Analysis of Phosphate-Containing Compounds

| Ion-Pairing Reagent | Analyte Class | Column Type | Detection | Reference |

| Tetrabutylammonium Hydroxide | Phosphates, Phosphites | C18 | Indirect UV | nih.govresearchgate.net |

| Tetrabutylammonium Hydroxide | Phosphorus Herbicides (Glufosinate, Glyphosate) | C18 | ICP-MS | researchgate.net |

| Tributylamine | General Metabolites (including sugar phosphates, nucleotides) | C18 | Orbitrap MS | nih.gov |

| Octylamine / Hexylamine | Oligonucleotides | C18 | UV / MS | waters.com |

Spectroscopic Methods for Structural and Interaction Analysis

Beyond separation and quantification, spectroscopic methods are indispensable for the definitive identification of metabolites and for studying their molecular structure and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological samples. researchgate.net For phosphorus-containing compounds like 3-ammonio-2-oxopropyl phosphate(1-), ³¹P NMR is particularly valuable. unl.edunih.gov Since ³¹P is a 100% abundant, NMR-active nucleus, it allows for the direct detection and quantification of phosphorylated metabolites, which may constitute a significant portion of the known metabolome. unl.edunih.gov

³¹P NMR can provide insights into energy metabolism by detecting compounds like ATP and ADP. researchgate.net However, its use in broader metabolomics has been limited by a lack of reference spectra and challenges in sample preparation. unl.edunih.gov The pH of the sample, for example, can significantly affect the chemical shifts of phosphorylated metabolites. unl.edu

To enhance identification, multi-dimensional NMR experiments are often employed. A 2D ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) spectrum, for example, correlates phosphorus atoms with their directly attached protons, aiding in the unambiguous assignment of signals. unl.edunih.gov Combining ¹H, ¹³C, and ³¹P NMR data provides a comprehensive characterization of the metabolome from a single sample. nih.gov

High-Resolution Mass Spectrometry for Untargeted Metabolomics and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with LC, is a cornerstone of untargeted metabolomics, an approach that aims to comprehensively measure all small molecules in a biological sample. nih.govmyadlm.org Instruments like the Orbitrap provide high-resolution and accurate mass (HRAM) measurements, which enable the determination of a metabolite's elemental formula with high confidence. thermofisher.com

In an untargeted workflow, HRMS detects changes in metabolite concentrations between different sample groups. nih.gov Different data acquisition strategies, such as Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), are used. nih.gov Studies have shown that DIA can detect a higher number of metabolic features with greater reproducibility compared to DDA. nih.gov These untargeted approaches are crucial for discovering novel biomarkers and understanding metabolic pathway perturbations. myadlm.org

Isotopic labeling is a powerful technique used in conjunction with HRMS to trace the metabolic fate of compounds and to serve as internal standards for accurate quantification. nih.govnih.gov For phosphate-containing metabolites, stable isotopes like ¹⁸O can be incorporated into the phosphate group. nih.govresearchgate.net A unifying synthetic method based on ¹⁸O₂-phosphoramidite reagents allows for the late-stage labeling of various phosphorylated metabolites, including nucleotides and inositol phosphates. nih.govnih.gov These labeled compounds can then be used as internal standards in MS-based analysis, allowing for precise quantification and confident identification of isomers in complex biological matrices. nih.gov

Enzyme-Linked Assays and Biosensors for Detection and Activity Measurement

The detection and quantification of specific metabolites are crucial for understanding their roles in biological systems. For a compound like 3-Ammonio-2-oxopropyl phosphate(1-), a phosphorylated aminoketone, enzyme-linked assays and biosensors represent powerful potential analytical tools. While dedicated, commercially available assays and biosensors for 3-Ammonio-2-oxopropyl phosphate(1-) are not widely documented in current scientific literature, the principles underlying these technologies offer a clear roadmap for their future development. This section will explore the foundational concepts of enzyme-linked assays and various biosensor technologies, and how they could be adapted for the specific analysis of 3-Ammonio-2-oxopropyl phosphate(1-).

Enzyme-Linked Immunosorbent Assays (ELISAs)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of bioanalytical chemistry, renowned for their high sensitivity and specificity. wikipedia.orgnih.gov The basic principle of an ELISA involves the use of antibodies to detect a target antigen, with an enzyme-linked antibody providing a measurable signal. wikipedia.org For a small molecule like 3-Ammonio-2-oxopropyl phosphate(1-), a competitive ELISA format would be the most probable approach.

In a hypothetical competitive ELISA for 3-Ammonio-2-oxopropyl phosphate(1-), the following steps would be involved:

Antibodies specific to 3-Ammonio-2-oxopropyl phosphate(1-) would be immobilized on the surface of a microtiter plate.

The sample containing an unknown amount of 3-Ammonio-2-oxopropyl phosphate(1-) would be mixed with a known quantity of enzyme-labeled 3-Ammonio-2-oxopropyl phosphate(1-).

This mixture is then added to the antibody-coated plate, initiating a competitive binding reaction between the native compound and its enzyme-labeled counterpart for the limited antibody binding sites. analyticaltoxicology.com

After an incubation period, the plate is washed to remove any unbound molecules.

A substrate for the enzyme is added, and the resulting color change, fluorescence, or chemiluminescence is measured. youtube.com

The signal intensity would be inversely proportional to the concentration of 3-Ammonio-2-oxopropyl phosphate(1-) in the original sample. analyticaltoxicology.com The development of such an assay is contingent on the production of monoclonal or polyclonal antibodies with high affinity and specificity for the target molecule.

| Component | Function in a Competitive ELISA for 3-Ammonio-2-oxopropyl phosphate(1-) |

| Microtiter Plate | Solid phase for immobilizing the capture antibody. |

| Capture Antibody | Binds specifically to 3-Ammonio-2-oxopropyl phosphate(1-). |

| Sample | Contains the unknown quantity of 3-Ammonio-2-oxopropyl phosphate(1-). |

| Enzyme-Conjugated 3-Ammonio-2-oxopropyl phosphate(1-) | Competes with the sample's compound for antibody binding sites. |

| Substrate | Reacts with the enzyme to produce a measurable signal. |

Biosensors for Real-Time Detection

Biosensors offer the advantage of real-time, often continuous, monitoring of a target analyte without the need for extensive sample preparation. youtube.com These devices typically consist of a biological recognition element coupled to a transducer, which converts the binding event into a measurable signal.

Electrochemical Biosensors

Electrochemical biosensors are particularly well-suited for the detection of metabolites involved in redox reactions. nih.gov Given the ketone group in 3-Ammonio-2-oxopropyl phosphate(1-), an enzyme-based electrochemical sensor could be a viable approach. For instance, a dehydrogenase specific to this compound could be immobilized on an electrode surface. nih.gov The enzymatic reaction would involve a cofactor like NAD+, and the resulting production of NADH could be detected electrochemically. nih.gov

The development of electrochemical biosensors for other ketone bodies, such as 3-hydroxybutyrate (B1226725), provides a relevant precedent. nih.gov These sensors often utilize 3-hydroxybutyrate dehydrogenase. A similar approach for 3-Ammonio-2-oxopropyl phosphate(1-) would require the identification or engineering of a specific dehydrogenase.

| Component | Role in an Electrochemical Biosensor for 3-Ammonio-2-oxopropyl phosphate(1-) |

| Electrode | Transducer that detects changes in current or potential. |

| Immobilized Enzyme | A specific dehydrogenase that reacts with 3-Ammonio-2-oxopropyl phosphate(1-). |

| Cofactor (e.g., NAD+) | Participates in the enzymatic redox reaction. |

| Sample | Provides the 3-Ammonio-2-oxopropyl phosphate(1-) to be measured. |

Optical and Other Biosensor Platforms

Other biosensor platforms could also be conceptualized for 3-Ammonio-2-oxopropyl phosphate(1-). For example, aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind a target, could be developed. The binding of 3-Ammonio-2-oxopropyl phosphate(1-) to its specific aptamer could induce a conformational change, leading to a detectable signal through various transduction methods, such as fluorescence or surface plasmon resonance.

Furthermore, genetically encoded biosensors could be engineered within microorganisms to respond to changes in the intracellular concentration of 3-Ammonio-2-oxopropyl phosphate(1-). youtube.com These biosensors often rely on transcription factors that, upon binding the target molecule, regulate the expression of a reporter gene, such as a fluorescent protein. nih.gov This approach would be invaluable for high-throughput screening and metabolic engineering applications aimed at modulating the production or consumption of this compound.

While the specific tools for 3-Ammonio-2-oxopropyl phosphate(1-) are yet to be fully realized, the established principles of enzyme-linked assays and biosensor technology provide a solid foundation for their future development and application in advancing our understanding of this compound's biological significance.

Broader Biological Roles and Implications of 3 Ammonio 2 Oxopropyl Phosphate 1

Role of 3-Ammonio-2-oxopropyl Phosphate(1-) in Microbial Physiology and Metabolism

3-Ammonio-2-oxopropyl phosphate(1-) is a key intermediate in the deoxyxylulose 5-phosphate (DXP)-independent pathway for the de novo biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. In numerous microorganisms, this pathway is essential for viability, stress tolerance, and virulence. nih.govplos.org The synthesis of PLP is critical as it is an essential cofactor for a vast array of enzymes involved in diverse cellular processes. nih.govplos.orgresearchgate.net

The formation of PLP through this pathway involves the synthase subunit PdxS and the glutaminase subunit PdxT. plos.org PdxT catalyzes the hydrolysis of glutamine to produce glutamate (B1630785) and ammonia. nih.govplos.org This ammonia is then utilized by PdxS to synthesize PLP from a 5-carbon sugar, such as ribose 5-phosphate, and a 3-carbon sugar, like glyceraldehyde 3-phosphate. nih.govplos.org It is within this enzymatic reaction catalyzed by PdxS that 3-Ammonio-2-oxopropyl phosphate(1-) is understood to be formed as a transient intermediate.

The indispensability of this pathway is highlighted in studies of various bacteria. For instance, in Actinobacillus pleuropneumoniae, disruption of the pdxS or pdxT genes leads to PLP auxotrophy, underscoring the importance of this biosynthetic route for the bacterium's growth. nih.govplos.org Similarly, in Bacillus subtilis, the PdxS and PdxT proteins form a complex with glutaminase activity that is essential for PLP biosynthesis. nih.gov The pdxS mutant of B. subtilis is a strict B6 auxotroph, while the pdxT mutant's requirement for vitamin B6 can be overcome by the presence of ammonium in the growth medium, demonstrating the crucial role of the ammonia generated by PdxT. nih.gov

Table 1: Key Enzymes and Substrates in the DXP-Independent PLP Biosynthesis Pathway

| Enzyme/Complex | Subunit | Function | Substrates | Product |

| PLP Synthase | PdxT | Glutaminase | Glutamine | Glutamate, Ammonia |

| PdxS | Synthase | Ribose 5-phosphate, Glyceraldehyde 3-phosphate, Ammonia | Pyridoxal 5'-phosphate (PLP) |

Interconnections with Other Coenzyme and Cofactor Biosynthesis Pathways

The biosynthesis of 3-Ammonio-2-oxopropyl phosphate(1-) as part of the PLP synthesis pathway is intrinsically linked to central carbon metabolism, which supplies its precursors. The 5-carbon sugar, ribose 5-phosphate, is a key intermediate of the pentose phosphate (B84403) pathway, while the 3-carbon sugar, glyceraldehyde 3-phosphate, is a central molecule in both glycolysis and the pentose phosphate pathway. nih.govplos.org This places the synthesis of PLP, and by extension the formation of 3-Ammonio-2-oxopropyl phosphate(1-), at a critical metabolic nexus, directly connecting it to the cell's primary carbon and energy status.

Furthermore, the product of this pathway, PLP, is itself a vital cofactor for enzymes involved in the biosynthesis of other cofactors. In Bacillus subtilis, for example, PLP-dependent enzymes are required for the de novo synthesis of biotin, folate, heme, and NAD+. nih.gov This creates a hierarchical dependence where the synthesis of these other essential molecules is contingent upon a functional PLP biosynthesis pathway.

The nitrogen source for the formation of 3-Ammonio-2-oxopropyl phosphate(1-), and ultimately PLP, also highlights a key metabolic interconnection. The PdxT subunit functions as a glutaminase, sourcing nitrogen from glutamine. nih.gov Glutamine is a central molecule in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of many biomolecules. This links the PLP biosynthesis pathway to the broader network of cellular nitrogen assimilation and distribution.

Evolutionary Conservation and Divergence of 3-Ammonio-2-oxopropyl Phosphate(1-)-Related Enzymes Across Biological Kingdoms

The enzymes responsible for the synthesis of 3-Ammonio-2-oxopropyl phosphate(1-), namely PdxS and PdxT, are part of one of two known de novo PLP biosynthesis pathways. The DXP-independent pathway, utilizing PdxS and PdxT, is found in the majority of eubacteria, fungi, archaea, plants, and protozoa. researchgate.net The alternative, the DXP-dependent pathway, which has been extensively studied in Escherichia coli, involves a different set of enzymes, including PdxA and PdxJ. nih.gov

The distribution of these two pathways is largely mutually exclusive, suggesting that organisms have evolved to rely on one or the other. researchgate.net The PdxS and PdxT-like proteins are highly conserved across the kingdoms of life where they are present. nih.gov This high degree of conservation points to a strong evolutionary pressure to maintain the function of this essential biosynthetic pathway.

Interestingly, while the PdxS and PdxT proteins form a complex in organisms like Bacillus subtilis, the specifics of their interaction and regulation can vary. nih.gov The conditional auxotrophy of the pdxT mutant in B. subtilis suggests that under certain conditions (high ammonium), PdxS can function independently of PdxT, highlighting a degree of metabolic flexibility. nih.gov

The evolutionary divergence is most apparent when comparing organisms with the DXP-independent pathway to those with the DXP-dependent pathway, such as E. coli. In the latter, the nitrogen atom in the PLP molecule is derived from glutamate via a transamination step catalyzed by the SerC enzyme, which is not involved in PLP synthesis in B. subtilis. nih.gov This fundamental difference in the source of the nitrogen atom underscores the distinct evolutionary origins and biochemical strategies of the two pathways.

Table 2: Distribution of de novo PLP Biosynthesis Pathways Across Biological Kingdoms

| Pathway | Key Enzymes | Predominant Distribution |

| DXP-Independent | PdxS, PdxT | Most Eubacteria, Fungi, Archaea, Plants, Protozoa |

| DXP-Dependent | PdxA, PdxJ | Many Gram-negative bacteria (e.g., E. coli) |

Future Directions and Emerging Research Avenues in 3 Ammonio 2 Oxopropyl Phosphate 1 Studies

Development of Novel Enzyme Inhibitors Targeting 3-Ammonio-2-oxopropyl Phosphate(1-) Metabolism for Chemical Biology Tools

The metabolic pathway of 3-Ammonio-2-oxopropyl phosphate(1-) presents a largely unexplored landscape for the development of novel enzyme inhibitors. As the conjugate base of 3-Amino-2-oxopropyl phosphate (B84403), this compound is a transient but crucial intermediate in the de novo biosynthesis of PLP in organisms like Escherichia coli. nih.govebi.ac.uk The enzymes responsible for its formation and consumption are prime targets for the design of chemical biology tools to probe and manipulate PLP metabolism.

The synthesis of 3-Amino-2-oxopropyl phosphate is catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA), which converts 4-hydroxy-L-threonine phosphate (HTP) into this key intermediate. Subsequently, pyridoxine (B80251) 5'-phosphate synthase utilizes 3-Amino-2-oxopropyl phosphate and 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5'-phosphate. ecmdb.cawishartlab.com The development of specific inhibitors for these enzymes could provide precise control over PLP biosynthesis. Such inhibitors would be invaluable for studying the physiological consequences of PLP deficiency and for understanding the regulation of this vital metabolic pathway.

While no inhibitors specifically targeting the metabolism of 3-Ammonio-2-oxopropyl phosphate(1-) have been reported to date, the broader field of enzyme inhibition offers promising strategies. The design of substrate analogs, transition-state mimics, or allosteric modulators for PdxA and pyridoxine 5'-phosphate synthase could yield potent and selective inhibitors. These chemical tools would enable researchers to dissect the intricate network of PLP-dependent reactions and their impact on cellular processes.

Applications in Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis

The realm of synthetic biology and metabolic engineering holds significant promise for harnessing and optimizing the production of 3-Ammonio-2-oxopropyl phosphate(1-) and its downstream products. The ability to engineer microbial systems for the enhanced biosynthesis of valuable compounds is a cornerstone of modern biotechnology. Given its central role in the PLP pathway, manipulating the flux of 3-Ammonio-2-oxopropyl phosphate(1-) could lead to strains with improved vitamin B6 production capabilities.

Metabolic engineering strategies could involve the overexpression of key enzymes such as PdxA to increase the intracellular concentration of 3-Amino-2-oxopropyl phosphate. Furthermore, fine-tuning the expression of upstream and downstream enzymes could help to balance the metabolic flow and prevent the accumulation of potentially toxic intermediates. The application of sophisticated genetic tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic promoters and ribosome binding sites, can allow for meticulous control over the expression of the enzymes involved in the PLP pathway.

While current research in metabolic engineering has focused on a wide array of biochemicals, the targeted enhancement of the 3-Ammonio-2-oxopropyl phosphate(1-) pool remains a nascent field. The development of biosensors capable of detecting intracellular levels of this metabolite would be a significant leap forward, enabling high-throughput screening of engineered strains and facilitating the rapid optimization of production pathways.

Unraveling Undiscovered Biochemical Pathways Involving 3-Ammonio-2-oxopropyl Phosphate(1-)

Beyond its established role in PLP biosynthesis, the possibility of 3-Ammonio-2-oxopropyl phosphate(1-) participating in as-yet-undiscovered biochemical pathways is a tantalizing prospect for researchers. The metabolic landscape of a cell is a complex and interconnected web, and it is not uncommon for metabolites to have multiple functions or to be involved in more than one pathway.

The identification of serendipitous pathways for PLP synthesis in E. coli strains lacking certain enzymes highlights the metabolic plasticity of microorganisms and suggests that our understanding of this area of metabolism is far from complete. It is conceivable that 3-Ammonio-2-oxopropyl phosphate(1-), or its protonated form, could serve as a substrate for other, currently unknown, enzymes. These hypothetical pathways could link PLP biosynthesis to other areas of cellular metabolism in unexpected ways.

Q & A

Basic Question: What analytical techniques are recommended for identifying and quantifying 3-Ammonio-2-oxopropyl phosphate(1-) in biological samples?

Methodological Answer:

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for identification and quantification due to its high sensitivity and specificity. For quantification, prepare calibration curves using synthetic standards and validate with spiked recovery experiments. Additionally, phosphate-specific colorimetric assays (e.g., molybdenum-blue method) can be adapted for total phosphate determination, though they lack specificity for this compound . To distinguish 3-Ammonio-2-oxopropyl phosphate(1-) from structurally similar phosphates (e.g., 2-oxopropyl derivatives), employ tandem MS/MS fragmentation patterns or compare retention times against reference standards .

Basic Question: How can researchers synthesize 3-Ammonio-2-oxopropyl phosphate(1-) with high purity for in vitro studies?

Methodological Answer:

Synthesis typically involves phosphorylation of 3-amino-2-oxopropanol using phosphorylating agents like POCl₃ under anhydrous conditions. Key steps:

Precursor Preparation : React 3-amino-2-oxopropanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine group.

Phosphorylation : Add POCl₃ dropwise at 0°C, followed by hydrolysis with ice-cold water.

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

Purify the product via ion-exchange chromatography or reverse-phase HPLC. Monitor purity using ³¹P NMR (expected δ: 0–5 ppm for phosphate esters) and validate via elemental analysis .

Advanced Question: How does 3-Ammonio-2-oxopropyl phosphate(1-) participate in microbial pyridoxal 5′-phosphate (PLP) biosynthesis pathways?

Methodological Answer:

In the PdxTS-independent pathway, this compound acts as an intermediate in the conversion of D-erythrose-4-phosphate to pyridoxal 5′-phosphate. Experimental validation involves:

- Gene Knockout : Disrupt pdxA or pdxJ in model organisms (e.g., E. coli) to block downstream PLP synthesis.

- Isotopic Labeling : Feed ¹³C-labeled 3-Ammonio-2-oxopropyl phosphate(1-) and track incorporation into PLP via LC-MS or NMR.

- Enzyme Assays : Purify PLP synthase complexes (e.g., Pdx1/Pdx2) and measure activity using substrates like ribose 5-phosphate and glutamine, with/without added 3-Ammonio-2-oxopropyl phosphate(1-) .

Advanced Question: What experimental strategies resolve contradictions in phosphate quantification when 3-Ammonio-2-oxopropyl phosphate(1-) coexists with iron oxides?

Methodological Answer:

In environmental samples (e.g., iron-rich sediments), use a combination of:

- Sequential Extraction : Separate labile phosphate (e.g., adsorbed on ferrihydrite) from mineral-bound phosphate using ascorbic acid or citrate-dithionite buffers.

- Oxygen Isotope Analysis (δ¹⁸O-PO₄) : Differentiate biotic vs. abiotic phosphate sources by comparing isotope fractionation patterns during sorption/desorption with synthetic iron oxides.

- XANES Spectroscopy : Characterize phosphate speciation at the Fe-O-P interface to identify competitive binding with 3-Ammonio-2-oxopropyl phosphate(1-) .

Advanced Question: How can researchers model the kinetic behavior of 3-Ammonio-2-oxopropyl phosphate(1-) in enzyme-catalyzed reactions?

Methodological Answer:

For enzymes like kynureninase or PLP-dependent aminotransferases:

Steady-State Kinetics : Measure initial reaction rates under varying substrate concentrations. Fit data to the Michaelis-Menten equation to derive Kₘ and Vₘₐₓ.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) between the compound and enzyme active sites.

Molecular Dynamics (MD) Simulations : Use crystal structures (e.g., PDB ID 3TUI) to simulate conformational changes during catalysis. Validate with mutagenesis (e.g., active-site His or Lys residues) .

Basic Question: What precautions are critical when handling 3-Ammonio-2-oxopropyl phosphate(1-) in aqueous solutions?

Methodological Answer:

- pH Stability : Maintain solutions at pH 6–8 to prevent hydrolysis of the phosphate ester. Use buffered systems (e.g., HEPES or Tris-HCl).

- Temperature Control : Store at −20°C in aliquots to avoid freeze-thaw degradation.

- Metal Chelation : Add EDTA (1–5 mM) to inhibit metal-catalyzed decomposition .

Advanced Question: How do isotopic labeling studies (e.g., ¹⁵N, ³²P) clarify the metabolic fate of 3-Ammonio-2-oxopropyl phosphate(1-) in microbial consortia?

Methodological Answer:

- Tracer Experiments : Introduce ¹⁵N-labeled compound into microbial cultures (e.g., Epsilonproteobacteria) and track incorporation into biomass (e.g., amino acids) via GC-MS.

- Radiolabeling : Use ³²P-ATP to trace phosphate transfer reactions in cell lysates. Quench reactions with perchloric acid and quantify radioactivity via scintillation counting.

- Metabolic Flux Analysis (MFA) : Integrate isotopic data with genome-scale models to map pathways (e.g., CoA biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.